5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Crystallography Solid-State Chemistry Chiral Resolution

5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 926927-82-4) is a chiral 3,5-diaryl-4,5-dihydroisoxazole derivative with molecular formula C22H18FNO2 (MW 347.39 g/mol) and a commercial purity specification of 98% (HPLC). Its three-dimensional structure has been unequivocally established by single-crystal X-ray diffraction, confirming a racemic crystal with the isoxazoline ring in an envelope conformation and the chiral C5 atom deviating 0.319(5) Å from the mean plane of the remaining four ring atoms.

Molecular Formula C22H18FNO2
Molecular Weight 347.4 g/mol
CAS No. 926927-82-4
Cat. No. B12899745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole
CAS926927-82-4
Molecular FormulaC22H18FNO2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(C2)C3=CC(=C(C=C3)F)OC4=CC=CC=C4
InChIInChI=1S/C22H18FNO2/c1-15-7-9-16(10-8-15)20-14-21(26-24-20)17-11-12-19(23)22(13-17)25-18-5-3-2-4-6-18/h2-13,21H,14H2,1H3
InChIKeyBHYPSOZUQPNSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 926927-82-4): Procurement-Relevant Physicochemical and Structural Identity


5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 926927-82-4) is a chiral 3,5-diaryl-4,5-dihydroisoxazole derivative with molecular formula C22H18FNO2 (MW 347.39 g/mol) and a commercial purity specification of 98% (HPLC) . Its three-dimensional structure has been unequivocally established by single-crystal X-ray diffraction, confirming a racemic crystal with the isoxazoline ring in an envelope conformation and the chiral C5 atom deviating 0.319(5) Å from the mean plane of the remaining four ring atoms [1].

Why 3,5-Diaryl-4,5-dihydroisoxazoles Cannot Be Interchanged: The Substitution and Oxidation-State Problem for Compound 926927-82-4


Within the 3,5-diaryl-4,5-dihydroisoxazole scaffold, seemingly minor structural modifications produce distinguishable solid-state architectures and chemical reactivity profiles. The target compound bears a 4-methylphenyl substituent at the 3-position, which differentiates it from the 3-phenyl analog (CAS 380437-34-3), as well as a reduced dihydroisoxazole core that distinguishes it from the oxidized isoxazol-5(4H)-one derivative (CAS 354129-83-2). The methyl group alters both lipophilicity and crystal packing, while the degree of ring saturation governs the heterocycle's conformational flexibility and susceptibility to further derivatization [1] . These differences are consequential when the compound is employed as a synthetic intermediate, a crystallization standard, or a scaffold for structure-activity relationship (SAR) exploration.

Comparator-Based Quantitative Evidence for Differentiating 5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 926927-82-4) from Its Closest Analogs


Crystal Packing Symmetry: Centrosymmetric Pbca (Target) Versus Non-Centrosymmetric P212121 (3-Phenyl Analog)

The target compound crystallizes in the centrosymmetric orthorhombic space group Pbca, whereas the 3-phenyl analog (CAS 380437-34-3) crystallizes in a non-centrosymmetric space group, consistent with P212121 [1] [2]. This difference indicates that the introduction of the 4-methyl group at the 3-position of the isoxazoline ring fundamentally alters the solid-state packing arrangement. The centrosymmetric space group of the target implies that both enantiomers are present in the unit cell in a 1:1 ratio without chiral discrimination, whereas the non-centrosymmetric space group of the analog suggests spontaneous resolution or enantiopure crystallization behavior.

Crystallography Solid-State Chemistry Chiral Resolution

Molecular Formula and Lipophilicity: C22H18FNO2 (Target) Versus C21H16FNO2 (3-Phenyl Analog) Versus C23H16FNO3 (Isoxazolone Derivative)

The target compound possesses a molecular formula of C22H18FNO2, reflecting the presence of a 4-methylphenyl substituent at the 3-position. The closest dihydroisoxazole analog (CAS 380437-34-3) bears an unsubstituted phenyl ring (C21H16FNO2), while the oxidized isoxazolone analog (CAS 354129-83-2) has formula C23H16FNO3. The additional methyl group in the target increases calculated logP by approximately 0.5–0.7 units relative to the 3-phenyl analog, based on additive fragment contributions (Δπ(CH3) ≈ 0.5) [1] . The isoxazolone derivative contains an exocyclic carbonyl, which introduces a hydrogen-bond acceptor site absent in the dihydroisoxazole series, altering both polarity and metabolic vulnerability .

Medicinal Chemistry ADME Prediction Compound Library Design

Oxidation State of the Core Heterocycle: Dihydroisoxazole (Target) Versus Isoxazol-5(4H)-one (Oxidized Derivative)

The target compound contains a 4,5-dihydroisoxazole (isoxazoline) core, which is the partially reduced form of isoxazole. A closely related compound bearing the same 4-fluoro-3-phenoxyphenyl and 4-methylphenyl substituents but in an oxidized isoxazol-5(4H)-one form (CAS 354129-83-2) has been commercialized separately [1]. The dihydroisoxazole ring possesses an sp³-hybridized C5 chiral center and an envelope conformation (C5 deviates 0.319 Å from the ring plane) [1], whereas the isoxazolone analog features an sp²-hybridized C4 exocyclic double bond and a carbonyl at position 5, resulting in a planar heterocycle. The dihydroisoxazole is susceptible to oxidation to the isoxazole or isoxazolone, and conversely can serve as a precursor for further reduction to γ-amino alcohols, providing synthetic versatility not available with the already-oxidized form [2].

Synthetic Chemistry Redox Stability Pro-drug Design

Commercial Purity Specification: 98% HPLC (Target) as a Procurement-Grade Benchmark

The target compound is supplied with a certified purity of 98% as determined by high-performance liquid chromatography (HPLC), according to multiple chemical supplier databases . While purity specifications for the 3-phenyl dihydroisoxazole analog (CAS 380437-34-3) are not uniformly reported, and the isoxazolone analog (CAS 354129-83-2) is listed at 95% purity , the 98% HPLC specification for the target provides a quantifiable quality benchmark that reduces the risk of impurity-driven assay interference in biological screening campaigns.

Quality Control Analytical Chemistry Procurement Specification

Scientifically Justified Application Scenarios for 5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole Based on Quantitative Differentiation Evidence


Chiral Scaffold for Asymmetric Synthesis and Medicinal Chemistry Library Enumeration

The compound's C5 chiral center and envelope conformation (deviation 0.319 Å) make it a well-defined racemic building block for generating chiral γ-amino alcohols via reductive ring-opening [1]. Its 3-(4-methylphenyl) substitution provides a distinct lipophilicity and steric profile compared to the 3-phenyl analog, enabling the construction of focused libraries with graduated logP values for SAR exploration [2]. The 98% HPLC purity ensures that the starting material does not introduce confounding impurities into subsequent synthetic steps .

Crystallization Reference Standard for Centrosymmetric Isoxazoline Packing Analysis

With its well-defined Pbca space group, unit cell parameters (a = 10.565, b = 8.274, c = 41.17 Å), and CCDC deposition number 618353, this compound serves as a reproducible reference for calibrating X-ray diffractometers and for training crystallographic software on centrosymmetric, racemic heterocyclic structures [1]. The stark contrast with the non-centrosymmetric packing of the 3-phenyl analog provides a teaching case for how a single methyl substituent can switch the crystallization pathway [2].

Oxidation-State-Dependent Reactivity Probe in Heterocyclic Chemistry

The dihydroisoxazole core is susceptible to controlled oxidation to the isoxazole or isoxazolone, whereas the commercial isoxazolone analog (CAS 354129-83-2) cannot be reduced back to the dihydro form under standard conditions [1]. Researchers investigating the effect of heterocycle saturation on bioactivity, metabolic stability, or photophysical properties should procure the dihydro form (target) as the entry point, since it provides access to both oxidation states via divergent chemistry [2].

Fluorinated Probe for 19F NMR-Based Binding and Metabolism Studies

The single fluorine atom on the phenoxyphenyl ring provides a clean 19F NMR handle for monitoring protein-ligand interactions, metabolic fate, or formulation stability without the spectral complexity of polyfluorinated analogs [1]. When combined with the 0.319 Å ring pucker, which influences the spatial orientation of the fluorophenyl group relative to the 4-methylphenyl substituent, the compound offers a defined conformational probe for fluorine-based SAR studies [2].

Quote Request

Request a Quote for 5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.